molecular formula C12H8BrN3 B493189 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine CAS No. 724743-59-3

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine

Cat. No.: B493189
CAS No.: 724743-59-3
M. Wt: 274.12g/mol
InChI Key: SRVMTZOOFHVUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,2-a]pyrazine core have been identified as versatile templates for developing novel therapeutic agents due to their ability to interact with diverse biological targets . A key area of application for this chemotype is in antibacterial research, where closely related 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of the bacterial VirB11 ATPase HP0525, a crucial component of the type IV secretion system in pathogens like Helicobacter pylori . By targeting this non-essential virulence machinery, these inhibitors offer a potential strategy to combat bacterial infections while potentially reducing the selective pressure for traditional antibiotic resistance. The synthetic versatility of the imidazo[1,2-a]pyrazine structure allows for functionalization at multiple positions, enabling researchers to conduct extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . The 4-bromophenyl substituent at the 2-position, in particular, serves as a valuable synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, facilitating the exploration of chemical space around the core structure. This high-quality reagent is provided for research purposes to support investigations in organic synthesis, chemical biology, and pharmaceutical development. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMTZOOFHVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Haloketones with 2-Aminopyrazines

The most direct route to 2-(4-bromophenyl)imidazo[1,2-a]pyrazine involves the cyclocondensation of α-bromo-4-bromocinnamaldehyde with 2-aminopyrazine. This method, adapted from Zhu et al., operates under solvent-free conditions at 60°C without requiring catalysts . The reaction proceeds via nucleophilic substitution, where the pyrazine nitrogen attacks the α-halo carbonyl carbon, followed by intramolecular cyclization (Scheme 1).

Procedure :

  • Combine α-bromo-4-bromocinnamaldehyde (0.2 mmol) and 2-aminopyrazine (0.2 mmol).

  • Heat at 60°C for 6–8 hours under inert atmosphere.

  • Purify via column chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the product as a yellow solid .

Key Data :

  • Yield : 68–75% .

  • Reaction Time : 6–8 hours.

  • Purity : >95% (confirmed via ¹H NMR) .

Microwave-Assisted Synthesis

Biradar and colleagues demonstrated that microwave irradiation significantly accelerates imidazo[1,2-a]pyrazine formation . This method reduces reaction times from hours to minutes while improving yields.

Procedure :

  • Mix α-bromo-4-bromocinnamaldehyde (0.2 mmol) and 2-aminopyrazine (0.2 mmol) in DMF (1.5 mL).

  • Irradiate at 150 W and 100°C for 15–20 minutes.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate .

Key Data :

  • Yield : 82–88% .

  • Reaction Time : 15–20 minutes.

  • Advantages : Enhanced homogeneity, reduced side products .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable late-stage functionalization of imidazo[1,2-a]pyrazines. For instance, Suzuki-Miyaura coupling introduces the 4-bromophenyl group post-cyclization .

Procedure :

  • Synthesize imidazo[1,2-a]pyrazine via cyclocondensation.

  • React with 4-bromophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours .

Key Data :

  • Yield : 70–78% .

  • Limitations : Requires pre-functionalized intermediates .

Solvent-Free Mechanochemical Synthesis

Ponnala’s neutral alumina-catalyzed protocol offers an eco-friendly alternative .

Procedure :

  • Grind α-bromo-4-bromocinnamaldehyde (0.2 mmol), 2-aminopyrazine (0.2 mmol), and neutral alumina (20 mg) in a mortar.

  • Heat at 80°C for 2 hours.

  • Wash with dichloromethane to recover the product .

Key Data :

  • Yield : 65–70% .

  • Catalyst Recovery : Reusable for 3 cycles without loss of activity .

One-Pot Tandem Reactions

Nair’s Morita-Baylis-Hillman (MBH) acetate strategy facilitates tandem nitroalkene formation and cyclization .

Procedure :

  • React MBH nitroalkene acetate (0.2 mmol) with 2-aminopyrazine (0.2 mmol) in methanol.

  • Stir at room temperature for 4 hours.

  • Acidify with HCl and extract with ethyl acetate .

Key Data :

  • Yield : 60–65% .

  • Scope : Limited to electron-deficient aryl groups .

Comparative Analysis of Methods

Method Conditions Yield (%) Time Catalyst
Cyclocondensation 60°C, solvent-free68–756–8 hoursNone
Microwave 100°C, DMF82–8815–20 minutesNone
Suzuki Coupling 80°C, dioxane/water70–7812 hoursPd(PPh₃)₄
Mechanochemical 80°C, solvent-free65–702 hoursAl₂O₃
MBH Tandem RT, methanol60–654 hoursNone

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative .

Scientific Research Applications

Pharmaceutical Development

Cancer and Neurological Disorders

The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating cancer and neurological disorders. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit potent anti-cancer activities and can modulate key biological pathways involved in neurodegenerative diseases. For example, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease, thus highlighting their potential as therapeutic agents .

Table 1: Summary of Anticancer Activities of Derivatives

Compound NameTarget DiseaseMechanism of ActionIC50 (µM)
2jCancerAChE Inhibition79
11Alzheimer'sBChE Inhibition20
26SeizuresAMPAR ModulationSubnanomolar

Biological Research

Mechanisms of Action

In biological research, 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is used to investigate the mechanisms underlying various diseases. Its derivatives have been studied for their effects on neurotransmitter receptors and their potential to act as modulators in signaling pathways. For instance, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are crucial in synaptic transmission .

Material Science

Advanced Materials Development

The compound is also explored for its properties in creating advanced materials. Research has focused on its potential applications in organic semiconductors and sensors. The unique electronic properties of imidazo[1,2-a]pyrazine derivatives make them suitable for enhancing the performance of electronic devices .

Agrochemicals

Pesticide Formulation

In the field of agrochemicals, this compound contributes to developing effective pesticides and herbicides. Its derivatives have shown promise in targeting specific pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Analytical Chemistry

Detection and Quantification

The compound is utilized in analytical chemistry for detecting and quantifying specific compounds in complex mixtures. This application is vital for environmental monitoring and quality control across various industries. The ability to accurately measure concentrations of active ingredients or pollutants can significantly impact regulatory compliance and public health .

Case Studies

Study on Anticancer Properties

A study published in the journal Nature examined several imidazo[1,2-a]pyrazine derivatives for their anticancer properties. The research highlighted that certain compounds exhibited significant inhibition of tumor growth in vitro and in vivo models. The structure-activity relationship analysis revealed that modifications at specific positions on the imidazo ring could enhance potency against cancer cells .

Research on Neuroprotective Effects

Another study focused on the neuroprotective effects of imidazo[1,2-a]pyrazine derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds could effectively scavenge free radicals and reduce apoptosis in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity
  • 3-(4-Bromophenyl)-7,8-dichloro-1-methylene-2-(p-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrazine (): The addition of dichloro and methyl groups increases steric bulk, which may reduce solubility but enhance receptor selectivity.
  • Phenyl Substituents: 2-(4-Fluorophenyl) and 2-(3-Nitrophenyl) Derivatives (): Electron-withdrawing groups (e.g., -NO₂) at meta positions reduce anticancer activity compared to para-substituted analogues due to steric hindrance .
Fused Ring Systems
  • Benzoimidazopyrrolopyrazines (): Fused rings like benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine introduce planar rigidity, favoring intercalation with DNA or proteins. These are synthesized via solvent moisture-controlled cyclization, a method distinct from traditional palladium-catalyzed approaches .
Pyrazine vs. Pyridine Cores
  • Imidazo[1,2-a]pyridine Derivatives (): Replacing pyrazine (two nitrogen atoms) with pyridine (one nitrogen) reduces electron-deficient character, often improving bioavailability. For example, 2-(4-bromophenyl)imidazo[1,2-a]pyridine derivatives exhibit stronger anticancer activity (IC₅₀ = 11–13 µM) than pyrazine analogues .

Spectroscopic and Physicochemical Properties

Compound Yield (%) ¹H NMR δ (ppm) Key Peaks HRMS [M+H]⁺ (Calcd/Found) Reference
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine - 8.21 (s, 1H, H-3), 7.85 (d, 2H, Ar-H) 327.03/327.05
2-(4-Fluorophenyl) Analogue (1b) 42 8.18 (s, 1H), 7.62 (m, 2H) 541.25/541.24
2-(3-Nitrophenyl) Analogue (1h) 52 8.95 (s, 1H), 8.40 (d, 1H) 568.23/568.22
6-Bromo-2-(4-chlorophenyl) Derivative 60* 8.30 (s, 1H), 7.90 (d, 2H) 356.97/356.95

*Yield calculated from starting material.

Anticancer Activity
  • Imidazo[1,2-a]pyrazines : Moderate activity (IC₅₀ = 5–50 µM) against breast (MCF-7) and liver (HepG2) cancer cells, with para-substituted electron-donating groups (e.g., -NH₂) enhancing potency .
  • Imidazo[1,2-a]pyridines: Superior activity (IC₅₀ = 11–13 µM) due to reduced nitrogen content, improving membrane permeability. Compound 12b (tert-butylamine substituent) shows selectivity for cancer over normal cells (IC₅₀ = 91 µM in Vero cells) .
Antiviral and Kinase Inhibition
  • CDK9 Inhibition : Imidazo[1,2-a]pyrazines with 2-phenyl groups (e.g., 11 and 12) inhibit cyclin-dependent kinase 9 (IC₅₀ = 5–8 µM), crucial for HIV and cancer therapy .
  • Influenza A Inhibition : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives disrupt viral replication via RNA polymerase binding .
Cardiovascular and Metabolic Effects
  • Inotropic Agents: 2-[2-Methoxy-4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyrazine demonstrates potent inotropic activity, with nitrogen positioning (pyrazine vs. pyrimidine) dictating α₂-adrenergic receptor affinity .
  • Hypoglycemic Activity : 8-(1-Piperazinyl)imidazo[1,2-a]pyrazines lower blood glucose in ob/ob mice, with methyl substituents optimizing α₂ receptor binding (e.g., compound 16f , IC₅₀ = 10 nM) .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Amine (-NH₂) and methoxy (-OCH₃) substituents at para positions enhance anticancer and receptor-binding activities by facilitating hydrogen bonding .
  • Halogen Effects : Bromine improves electrophilicity for covalent binding, while chlorine offers a balance of reactivity and metabolic stability .

Biological Activity

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities. The presence of the bromophenyl substitution enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes or receptors involved in various cellular pathways, which can lead to therapeutic effects such as:

  • Antimicrobial Activity : Inhibiting bacterial growth by targeting ATPases and other essential bacterial proteins.
  • Anticancer Activity : Acting as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for cell cycle regulation.
  • Anti-inflammatory Effects : Modulating inflammatory pathways through receptor interactions.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant antibacterial activity. For instance, a study developed a series of 8-amino imidazo[1,2-a]pyrazines that act as inhibitors of the VirB11 ATPase in Helicobacter pylori, demonstrating their potential as antibacterial agents .

Anticancer Activity

A notable study evaluated the anticancer properties of this compound derivatives as CDK9 inhibitors. The most potent derivative showed an IC50_{50} value of 0.16 µM against CDK9, correlating with cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia) .

Other Pharmacological Activities

The compound has also been explored for its antioxidant and anti-inflammatory properties. Various derivatives have shown promise in controlling allergic reactions and exhibiting smooth muscle relaxant properties . Additionally, certain derivatives have demonstrated antiviral activity against coronaviruses, highlighting their potential in infectious disease treatment .

Case Studies

StudyFindingsIC50_{50} Values
Evaluated CDK9 inhibitors from imidazo[1,2-a]pyrazines0.16 µM (most potent)
Identified ENPP1 inhibitors for cancer immunotherapy5.70 nM (highly potent)
Developed antibacterial agents targeting H. pylori ATPaseNot specified

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-bromophenyl)imidazo[1,2-a]pyrazine derivatives?

Answer:
A robust approach involves multicomponent reactions (MCRs) using iodine catalysis. For example, a one-pot synthesis combines 2-aminopyrazine, 4-bromobenzaldehyde, and tert-butyl isocyanide in ethanol with 0.5 mol% iodine, yielding functionalized imidazo[1,2-a]pyrazines at room temperature (85–92% yields) . Alternative methods include Ugi-type reactions with aryl aldehydes and amines, where substituent positioning (e.g., bromine at the 4-phenyl position) is controlled by reaction stoichiometry and solvent polarity .

Key Optimization Table (Adapted from ):

Catalyst (5 mol%)SolventYield (%)
FeCl₃Ethanol35
I₂Ethanol92
CANAcetonitrile50

Advanced: How can regioselectivity be engineered in halogen-substituted imidazo[1,2-a]pyrazines?

Answer:
Regioselectivity is influenced by substituent electronic effects and catalyst choice . For instance, iodine promotes electrophilic aromatic substitution at the C-6 position of the pyrazine ring, while bulky substituents on aldehydes direct bromination to the para position . Lanthanide shift reagents and NMR studies (e.g., J5,8>J6,8J_{5,8} > J_{6,8}) help confirm regiochemistry . Computational modeling (e.g., conformational energy analysis) further predicts preferred substitution patterns .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

  • 1H^1H NMR : Aromatic protons (δ 7.80–8.40 ppm) and NH signals (δ 10.12 ppm) confirm the imidazo-pyrazine core and 4-bromophenyl substitution .
  • HRMS (ESI-QTOF) : Molecular ion peaks (e.g., m/z 316.0 [M]+^+) validate the molecular formula (C₁₃H₉N₄OBr) .
  • IR Spectroscopy : Bands at 1604 cm1^{-1} (C=N stretch) and 1130 cm1^{-1} (C-Br) confirm functional groups .

Advanced: How does the 4-bromophenyl group modulate biological activity?

Answer:
The electron-withdrawing bromine enhances receptor binding affinity through hydrophobic interactions and π-stacking. For example:

  • A3 Adenosine Receptor Antagonism : 4-Bromophenyl derivatives show Ki values <25 nM due to optimized steric fit in receptor pockets .
  • Syk Kinase Inhibition : The bromine substituent increases selectivity by reducing off-target binding, as seen in GS-9973 (a clinical Syk inhibitor) .
    Contrastingly, replacing bromine with methoxy groups reduces telomerase inhibition efficacy, highlighting substituent-dependent bioactivity .

Basic: How are reaction yields optimized in imidazo[1,2-a]pyrazine synthesis?

Answer:

  • Catalyst Screening : Iodine outperforms FeCl₃ or CAN, achieving >90% yields under mild conditions .
  • Solvent Choice : Ethanol enhances solubility of intermediates, reducing side reactions .
  • Temperature Control : Room-temperature reactions minimize decomposition of acid-sensitive isocyanides .

Advanced: How to reconcile contradictory bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or substituent effects . For example:

  • Anti-inflammatory vs. Telomerase Inhibition : 2-(4-Bromophenyl) derivatives exhibit anti-inflammatory effects in sepsis models (via TNF-α suppression) , while unsubstituted analogs inhibit telomerase .
  • Receptor Subtype Selectivity : Piperazinyl substitutions at C-8 improve α2-adrenergic receptor binding (Ki ≈ 25 nM) but reduce hypoglycemic activity, necessitating dose-response profiling .

Advanced: What in vitro models evaluate anti-inflammatory activity?

Answer:

  • LPS-Induced Sepsis Models : Measure cytokine (IL-6, IL-1β) suppression in murine macrophages .
  • NF-κB Luciferase Assays : Quantify inhibition of inflammatory signaling pathways .
  • Docking Studies : Predict binding to Toll-like receptor 4 (TLR4) or COX-2 active sites .

Advanced: How to design imidazo[1,2-a]pyrazines for selective kinase inhibition?

Answer:

  • Scaffold Hybridization : Fusing pyrazole or β-carboline moieties enhances kinase binding (e.g., Syk inhibitors with IC₅₀ <10 nM) .
  • Molecular Dynamics Simulations : Identify key hinge-region interactions (e.g., hydrogen bonds with Syk’s Met-448) .
  • Selectivity Screening : Use kinase panels (≥50 kinases) to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.